5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride
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Overview
Description
5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is an organic compound with the molecular formula C11H8ClNO2 and a molecular weight of 221.64 g/mol . This compound is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride typically involves the chlorination of 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid. The carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions . The reaction is usually carried out in an inert solvent like dichloromethane or chloroform to facilitate the conversion.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with amines to form imides and other nitrogen-containing compounds.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the conversion of carboxylic acids to acid chlorides.
Amines: React with the carbonyl chloride group to form amides.
Alcohols: React to form esters.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Scientific Research Applications
5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: In the development of pharmaceutical compounds.
Material Science: In the preparation of polymers and other advanced materials.
Biological Studies: As a reagent in biochemical assays and studies.
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride involves its reactivity as an electrophile. The carbonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in organic synthesis to introduce the oxazole moiety into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid
- 5-Methyl-2-phenyl-1,3-oxazole-4-carbaldehyde
- 5-Methyl-2-phenyl-1,3-oxazole-4-carboxamide
Uniqueness
5-Methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which makes it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through nucleophilic substitution reactions sets it apart from other similar compounds.
Properties
IUPAC Name |
5-methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-7-9(10(12)14)13-11(15-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVAPUPMWDZLGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=CC=C2)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60312479 |
Source
|
Record name | 5-methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60312479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51655-71-1 |
Source
|
Record name | 51655-71-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255236 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-methyl-2-phenyl-1,3-oxazole-4-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60312479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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